Sequoiaflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

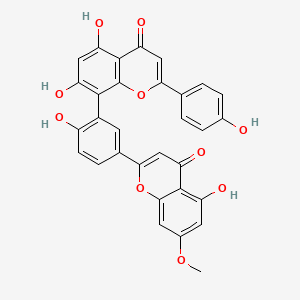

Sequoiaflavone is a biflavone isolated from Ginkgo biloba.

Applications De Recherche Scientifique

Anticancer Properties

Sequoiaflavone has shown significant promise in cancer research. Studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : this compound interacts with key proteins involved in cancer progression. For instance, molecular docking studies have indicated strong binding affinities to the epidermal growth factor receptor (EGFR) and β-catenin (CTNNB1), which are crucial in breast cancer signaling pathways .

- In Vitro Studies : In vitro assays revealed that this compound exhibits an IC50 value of 78.34 μg/mL against breast cancer cells, indicating its potential as a therapeutic agent .

| Cancer Type | IC50 Value (μg/mL) | Mechanism |

|---|---|---|

| Breast Cancer | 78.34 | EGFR and CTNNB1 inhibition |

| Other Cancers | Varies | Induction of apoptosis |

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV-1.

- Binding Affinity : In silico studies highlighted this compound's high binding scores to HIV-1 proteins such as NEF and p24, suggesting its potential as a lead compound for antiviral drug development .

- Safety Profile : The compound falls within toxicity classes 4 or 5, indicating low hepatotoxicity and carcinogenicity while being active against immunogenicity .

| Virus Type | Binding Score | Toxicity Class |

|---|---|---|

| HIV-1 | -9.2 | 4 or 5 |

| Other Viruses | Varies | Low hepatotoxicity |

Antioxidant and Anti-inflammatory Effects

This compound exhibits potent antioxidant properties, contributing to its anti-inflammatory effects.

- Oxidative Stress Modulation : Research indicates that this compound can modulate oxidative stress markers in vivo, thereby reducing inflammation and cellular damage .

- Neuroprotection : Studies have shown that this compound can inhibit neuroinflammation, making it a candidate for neuroprotective therapies .

| Activity Type | Effectiveness | Application Area |

|---|---|---|

| Antioxidant | High | Neuroprotection |

| Anti-inflammatory | Significant | Chronic inflammation management |

Case Studies and Clinical Implications

Several studies have investigated the clinical implications of this compound's applications:

- A study on Selaginella bryopteris extracts containing this compound demonstrated significant anticancer activity in animal models, providing a basis for future clinical trials aimed at breast cancer treatment .

- Another investigation into the use of this compound derivatives as potential treatments for SARS-CoV-2 showed promising results in silico, suggesting that these compounds could serve as effective antiviral agents against COVID-19 .

Propriétés

Numéro CAS |

21763-71-3 |

|---|---|

Formule moléculaire |

C31H20O10 |

Poids moléculaire |

552.5 g/mol |

Nom IUPAC |

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |

Clé InChI |

TYUMAYSMJLPFAN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

SMILES canonique |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

21763-71-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.